Indoline-1-carbonyl chloride

Description

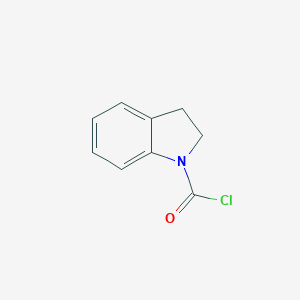

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dihydroindole-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVDNQHSQZMQMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625379 | |

| Record name | 2,3-Dihydro-1H-indole-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117086-91-6 | |

| Record name | 2,3-Dihydro-1H-indole-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-indole-1-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Alchemist's Key: An In-depth Technical Guide to Indoline-1-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoline-1-carbonyl chloride (CAS Number: 117086-91-6), a reactive acyl chloride derivative of the indoline scaffold, represents a critical building block in the synthesis of a diverse array of biologically active molecules. The indoline core is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and approved pharmaceuticals, where it contributes to a wide spectrum of therapeutic activities including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its application in the construction of complex molecular architectures. We will delve into the causality behind experimental choices, provide validated protocols, and explore the landscape of its utility in modern drug discovery, grounded in authoritative scientific literature.

Introduction: The Significance of the Indoline Scaffold

The indoline nucleus, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrrolidine ring, is a cornerstone of medicinal chemistry. Its rigid, three-dimensional structure provides a versatile scaffold for the presentation of pharmacophoric elements in a defined spatial orientation, facilitating high-affinity interactions with biological targets. The diverse biological activities exhibited by indoline-containing compounds, such as their roles as anticancer, anti-inflammatory, and antimicrobial agents, underscore the importance of this structural motif in drug design.[1][2]

This compound serves as a highly valuable intermediate for the facile introduction of the indoline scaffold into a target molecule. The presence of the reactive carbonyl chloride group at the nitrogen atom allows for efficient N-acylation reactions with a wide range of nucleophiles, enabling the construction of amides, esters, and other functional groups. This reactivity profile makes it a go-to reagent for chemists seeking to explore the structure-activity relationships of indoline-based compounds in the pursuit of novel therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis. The following table summarizes its key identifiers and properties.

| Property | Value | Source |

| CAS Number | 117086-91-6 | [3] |

| Molecular Formula | C₉H₈ClNO | [3] |

| Molecular Weight | 181.62 g/mol | [3] |

| IUPAC Name | This compound | |

| Synonyms | 2,3-dihydro-1H-indole-1-carbonyl chloride | [3] |

| Appearance | (Predicted) Colorless to light yellow liquid or low-melting solid | |

| Storage | Store in a cool, dry place under an inert atmosphere. Sensitive to moisture. | [3] |

Analytical Characterization:

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons of the indoline ring. The protons on the benzene ring will appear in the aromatic region (typically δ 7.0-7.5 ppm). The two methylene groups of the pyrrolidine ring will present as two triplets in the aliphatic region. The triplet corresponding to the C3 methylene group is expected to be upfield (around δ 3.2 ppm), while the C2 methylene triplet, being adjacent to the nitrogen atom, will be downfield (around δ 4.2 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon and the eight carbons of the indoline ring. The carbonyl carbon is expected to have a chemical shift in the range of δ 165-175 ppm.[4] The aromatic carbons will resonate in the δ 120-150 ppm region, while the aliphatic carbons at C2 and C3 will appear further upfield.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be a strong absorption band corresponding to the C=O stretching vibration of the acyl chloride group, typically observed in the range of 1750-1815 cm⁻¹.[5] Other characteristic peaks will include C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching vibrations for the aromatic ring.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺ and/or [M+H]⁺, along with characteristic fragmentation patterns, such as the loss of a chlorine atom or the entire carbonyl chloride group.

Synthesis of this compound

The synthesis of this compound is typically achieved by the reaction of indoline with a phosgene equivalent. Due to the high toxicity of phosgene gas, safer alternatives such as triphosgene (bis(trichloromethyl) carbonate) are preferred in a laboratory setting.

digraph "Synthesis of this compound" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];

edge [fontname="Arial", color="#5F6368"];

}

Caption: Key reactions of this compound with various nucleophiles.

A. Synthesis of Indoline-1-carboxamides:

The reaction with primary or secondary amines is a facile and high-yielding method for the preparation of N-substituted indoline-1-carboxamides. These amides are prevalent in many biologically active compounds.

Experimental Protocol: General Procedure for Amide Formation

-

Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C.

-

Slowly add a solution of this compound (1.05 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup to remove the triethylamine hydrochloride salt and any excess reagents.

-

Purify the resulting amide by recrystallization or column chromatography.

B. Synthesis of Indoline-1-carboxylates (Carbamates):

Reaction with alcohols, typically in the presence of a base like pyridine or triethylamine, affords the corresponding indoline-1-carboxylates. These carbamates can serve as protecting groups for the indoline nitrogen or as key functionalities in their own right.

Experimental Protocol: General Procedure for Ester (Carbamate) Formation

-

Dissolve the alcohol (1.0 eq) and a base such as pyridine (1.1 eq) in an anhydrous aprotic solvent.

-

Add this compound (1.05 eq) and stir at room temperature.

-

Upon completion, perform an aqueous workup and purify the resulting ester.

Applications in Drug Discovery:

While specific examples of marketed drugs synthesized directly from this compound are not prominently featured in the readily available literature, the resulting N-acyl indoline scaffold is a key component in a vast number of compounds investigated in drug discovery programs. For instance, derivatives of indoline have been explored as inhibitors of various enzymes and receptors implicated in diseases ranging from cancer to infectious diseases and neurodegenerative disorders. The ability to readily synthesize a library of N-acyl indoline derivatives using this compound makes it an invaluable tool for structure-activity relationship (SAR) studies in the optimization of lead compounds.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Toxicity: As an acyl chloride, it is expected to be corrosive and a lachrymator. It will cause severe burns upon contact with skin and eyes. Inhalation of vapors can cause respiratory irritation.[6]

-

Reactivity: It reacts vigorously with water and other protic solvents. It is incompatible with strong oxidizing agents, strong bases, and alcohols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent decomposition.

Conclusion

This compound is a versatile and powerful reagent for the synthesis of a wide range of N-substituted indoline derivatives. Its high reactivity, coupled with the biological significance of the indoline scaffold, makes it an indispensable tool for researchers in medicinal chemistry and drug discovery. A thorough understanding of its synthesis, characterization, reactivity, and safe handling, as outlined in this guide, is essential for its effective application in the laboratory. The continued exploration of the chemical space accessible from this key intermediate will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

-

Indole and indoline scaffolds in drug discovery. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Development and Application of Indolines in Pharmaceuticals. (2023). Molecules, 28(3), 1395. [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances, 11(52), 33034-33063. [Link]

-

1H-Indole-3-carbonyl chloride | C9H6ClNO | CID 12380278. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. (2022). Organic Letters, 24(5), 1136-1140. [Link]

-

Synthesis of indoline and aniline analogs: (a) triphosgene, aq. NaHCO3, CH2Cl2, 25 °C, 1 h. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Carbonylative synthesis and functionalization of indoles. (2024). Beilstein Journal of Organic Chemistry, 20, 584-627. [Link]

- US8304541B2 - Process for the manufacture of an indolinone derivative. (n.d.). Google Patents.

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2022). Journal of Medicinal Chemistry, 65(22), 15099-15124. [Link]

-

Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). Beilstein Journal of Organic Chemistry, 18, 49-55. [Link]

-

FT-IR spectrum of control indole. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Study of Mass Spectra of Some Indole Derivatives. (2015). International Journal of Organic Chemistry, 5, 12-17. [Link]

-

The Carbonyl Group, Part I: Introduction. (2017). Spectroscopy, 32(9), 14-21. [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 24, 2026, from [Link]

Sources

- 1. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]

- 2. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent [mdpi.com]

- 3. US20240109915A1 - Novel acc inhibitors - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 1H-Indole-3-carbonyl chloride | C9H6ClNO | CID 12380278 - PubChem [pubchem.ncbi.nlm.nih.gov]

Indoline-1-carbonyl chloride molecular weight and formula

An In-Depth Technical Guide to Indoline-1-carbonyl chloride: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This compound is a highly reactive and versatile chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. As a derivative of the indoline scaffold, a privileged structure in numerous bioactive compounds, it serves as a critical building block for introducing a carbonyl linker to the indoline nitrogen. This allows for the systematic derivatization and synthesis of compound libraries for screening against a multitude of therapeutic targets. This technical guide provides an in-depth analysis of the core molecular properties, synthesis, and chemical reactivity of this compound. It further details field-proven experimental protocols, critical safety and handling procedures, and explores its application in the development of novel therapeutics, particularly in the fields of oncology and anti-inflammatory agents.

Core Molecular Profile

This compound, also known as 2,3-dihydro-1H-indole-1-carbonyl chloride, is structurally characterized by a bicyclic system where a benzene ring is fused to a saturated five-membered nitrogen-containing ring. The reactive acyl chloride moiety is directly attached to the nitrogen atom at position 1. This saturation at the 2,3-position distinguishes it from its aromatic analog, indole, fundamentally altering its geometry and electronic properties, which can be strategically exploited in molecular design.

The presence of the highly electrophilic carbonyl carbon makes the compound an excellent acylating agent, primed for reaction with a wide array of nucleophiles.

| Property | Data | Source |

| Molecular Formula | C₉H₈ClNO | [1] |

| Molecular Weight | 181.619 g/mol | [1] |

| CAS Number | 117086-91-6 | [1] |

| IUPAC Name | 2,3-dihydro-1H-indole-1-carbonyl chloride | N/A |

| Synonyms | This compound | [1] |

Synthesis and Mechanism

The synthesis of this compound is typically a two-step process commencing from the commercially available and stable starting material, indole. The causality behind this strategy lies in first reducing the aromatic pyrrole ring of indole to yield the saturated indoline core, followed by the introduction of the carbonyl chloride group onto the now more nucleophilic secondary amine.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of Indoline from Indole

This protocol is based on a well-established metal-acid reduction method, which is effective and avoids significant polymerization often seen with other acidic reductions of indole.[2]

-

Expertise & Causality: The use of zinc dust in phosphoric acid provides a potent reducing environment. The acid protonates the indole ring, activating it towards reduction by zinc metal. This method is efficient for producing the desired saturated indoline core.[2]

-

Materials:

-

Indole

-

Zinc dust

-

85% Phosphoric acid

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine indole (1 equivalent) and zinc dust (5-10 equivalents).

-

Slowly add 85% phosphoric acid with stirring. The reaction is exothermic.

-

Heat the mixture to 80-90°C and maintain for 2-3 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully basify the mixture by the slow addition of a concentrated NaOH solution until the pH is >10. This step neutralizes the acid and precipitates zinc salts.

-

Extract the aqueous slurry with diethyl ether (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to yield crude indoline, which can be purified by distillation.

-

Experimental Protocol: Synthesis of this compound

This protocol employs triphosgene, a safer solid substitute for gaseous phosgene, to acylate the indoline nitrogen.

-

Expertise & Causality: The secondary amine of indoline is nucleophilic and will readily attack an electrophilic carbonyl carbon. Triphosgene serves as an in situ source of phosgene. A non-nucleophilic base, such as triethylamine or pyridine, is required to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

-

Materials:

-

Indoline

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous dichloromethane (DCM) or Toluene

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk flask, syringes, magnetic stirrer

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, dissolve indoline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous DCM.

-

Add the triphosgene solution dropwise to the stirred indoline solution over 30 minutes. Caution: The reaction can be exothermic and may release HCl gas.

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.

-

The resulting mixture contains the product. It is often used directly in the next step without purification due to its reactivity. If isolation is required, the triethylammonium chloride salt can be filtered off, and the solvent carefully removed under reduced pressure.

-

Chemical Reactivity and Safe Handling

The reactivity of this compound is dominated by the highly electrophilic acyl chloride group. It is an excellent substrate for nucleophilic acyl substitution .

Caption: Logical workflow from core scaffold to therapeutic target identification.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined reactivity, coupled with the proven biological relevance of the indoline core, ensures its continued importance as a strategic building block. By understanding its fundamental properties, mastering its synthesis, and adhering to rigorous safety protocols, researchers can effectively leverage this reagent to construct novel molecular architectures aimed at treating a wide range of human diseases. The methodologies and insights presented in this guide serve as a comprehensive resource for scientists dedicated to advancing the frontiers of drug discovery.

References

-

1H-indole-2-carbonyl Chloride | C9H6ClNO | CID 11816208. PubChem. [Link]

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. [Link]

-

1H-Indole-3-carbonyl chloride | C9H6ClNO | CID 12380278. PubChem. [Link]

- Process for the manufacture of an indolinone derivative.

-

Carbonylative synthesis and functionalization of indoles. National Institutes of Health (NIH). [Link]

-

Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. [Link]

-

Competitive reaction between indole 1 and carbonyl compounds. ResearchGate. [Link]

-

Development and Application of Indolines in Pharmaceuticals. National Institutes of Health (NIH). [Link]

-

A convenient preparation of indoline. ResearchGate. [Link]

-

Safety Data Sheet: Acetyl chloride D3. Carl ROTH. [Link]

-

Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. Organic Letters. [Link]

-

How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. [Link]

-

Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. [Link]

-

Indoline. Wikipedia. [Link]

-

One-Pot Synthesis of Highly Functionalized Indole in Choline Chloride/Oxalic Acid as a Deep Eutectic Solvent. Taylor & Francis Online. [Link]

-

New reaction will make indoline scaffolds available for pharmaceutical development. ScienceDaily. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Indoline-1-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoline-1-carbonyl chloride is a key synthetic intermediate in the development of various pharmaceutical compounds. Its reactivity and the purity of subsequent products are critically dependent on its structural integrity. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By delving into the principles behind the spectral features, this guide offers field-proven insights for researchers to confidently identify and characterize this important molecule.

Introduction: The Significance of this compound

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules. The introduction of a carbonyl chloride group at the 1-position transforms the otherwise stable indoline into a versatile reagent for acylation reactions. This functionalization allows for the facile introduction of the indoline moiety onto various nucleophiles, paving the way for the synthesis of novel drug candidates.

Given its role as a reactive building block, rigorous spectroscopic characterization of this compound is paramount. This ensures the correct starting material is used, free of impurities that could lead to unwanted side reactions and complicate downstream purification and analysis. This guide will dissect the expected spectroscopic signatures of this compound, providing a detailed roadmap for its unambiguous identification.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the following atom numbering scheme will be used for this compound:

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed picture of the molecular framework can be constructed.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons of the indoline ring. The electron-withdrawing nature of the carbonyl chloride group at the nitrogen atom significantly influences the chemical shifts of the neighboring protons.

Predicted ¹H NMR Data (in CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~4.2 - 4.5 | t | ~8.0 |

| H3 | ~3.1 - 3.4 | t | ~8.0 |

| H4 | ~7.2 - 7.4 | d | ~7.5 |

| H5 | ~7.0 - 7.2 | t | ~7.5 |

| H6 | ~7.1 - 7.3 | t | ~7.5 |

| H7 | ~8.0 - 8.2 | d | ~8.0 |

Interpretation:

-

Aliphatic Protons (H2 and H3): The methylene protons at the C2 and C3 positions will appear as triplets due to coupling with each other. The protons at C2, being adjacent to the nitrogen atom, are expected to be deshielded and appear at a higher chemical shift compared to the protons at C3. The electron-withdrawing carbonyl chloride group will further deshield these protons compared to unsubstituted indoline.

-

Aromatic Protons (H4, H5, H6, and H7): The protons on the benzene ring will resonate in the aromatic region of the spectrum. The H7 proton, being ortho to the nitrogen and influenced by the anisotropic effect of the carbonyl group, is expected to be the most deshielded of the aromatic protons. The remaining aromatic protons (H4, H5, and H6) will exhibit a complex splitting pattern typical of a substituted benzene ring. Their chemical shifts will be influenced by the overall electron density of the aromatic system.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~50 - 55 |

| C3 | ~28 - 33 |

| C3a | ~125 - 130 |

| C4 | ~124 - 128 |

| C5 | ~125 - 129 |

| C6 | ~117 - 122 |

| C7 | ~130 - 135 |

| C7a | ~145 - 150 |

| C=O | ~165 - 170 |

Interpretation:

-

Carbonyl Carbon: The most downfield signal in the spectrum will be that of the carbonyl carbon of the acid chloride group, typically appearing in the range of 165-170 ppm.

-

Aromatic Carbons: The aromatic carbons will resonate in the region of 117-150 ppm. The bridgehead carbons, C3a and C7a, will have distinct chemical shifts. C7a, being directly attached to the nitrogen, will be significantly deshielded.

-

Aliphatic Carbons: The aliphatic carbons, C2 and C3, will appear in the upfield region of the spectrum. C2, being closer to the electronegative nitrogen, will be more deshielded than C3.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The carbonyl group of the acid chloride is a particularly strong absorber and serves as a key diagnostic peak.

Expected IR Absorption Data:

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O (acid chloride) | ~1780 - 1815 | Strong |

| C-N Stretch | ~1350 - 1250 | Medium |

| Aromatic C-H Stretch | ~3100 - 3000 | Medium |

| Aliphatic C-H Stretch | ~3000 - 2850 | Medium |

| Aromatic C=C Stretch | ~1600 - 1450 | Medium to Weak |

Interpretation:

The most characteristic feature in the IR spectrum of this compound will be a very strong absorption band in the region of 1780-1815 cm⁻¹.[1][2] This high frequency is a hallmark of the carbonyl group in an acid chloride, which is higher than that of ketones, aldehydes, or esters due to the inductive electron-withdrawing effect of the chlorine atom.[3] The presence of this intense band is a strong indicator of the successful formation of the title compound. Other expected absorptions include C-N stretching, aromatic and aliphatic C-H stretching, and aromatic C=C stretching vibrations.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can further confirm the structure.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound (C₉H₈ClNO). The presence of chlorine will result in a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak.

-

Major Fragmentation Pathways:

-

Loss of Cl radical: [M - Cl]⁺. This would result in a prominent peak corresponding to the indoline-1-carbonyl cation.

-

Loss of COCl radical: [M - COCl]⁺. This would lead to the formation of the indoline radical cation.

-

Retro-Diels-Alder (RDA) type fragmentation of the indoline ring can also be anticipated, leading to further characteristic fragment ions.

-

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are general procedures for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and spectrometer.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio. Proton decoupling should be used to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained using a neat sample (if liquid) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent. Alternatively, a KBr pellet can be prepared for a solid sample.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Analysis: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous characterization of this compound. By understanding the expected spectral features and the underlying chemical principles, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts. This guide serves as a valuable resource for scientists working with this and related compounds, promoting a higher standard of scientific rigor in the field of drug discovery.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Khan Academy. (n.d.). IR signals for carbonyl compounds. Retrieved from [Link]

-

HETEROCYCLES. (1988). NMR STUDIES OF INDOLE. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0252450). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

YouTube. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

MDPI. (n.d.). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1.... Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives. Retrieved from [Link]

-

National Institutes of Health. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

-

YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Indoline-1-carbonyl chloride

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Indoline-1-carbonyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to explain the underlying principles and experimental considerations that ensure accurate structural elucidation. We will explore the causal relationships between the molecule's electronic structure and its spectral features, present a robust experimental protocol, and provide visual aids to clarify key concepts.

Introduction: The Structural Significance of this compound

This compound (C₉H₈ClNO) is a reactive acylating agent built upon the indoline scaffold.[1] Indoline, a saturated analog of indole, is a privileged bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring.[2] The introduction of the electron-withdrawing carbonyl chloride group at the nitrogen atom (N-1) significantly alters the electronic distribution within the molecule, making it a valuable intermediate in the synthesis of a wide array of more complex heterocyclic compounds.[3][4]

For chemists engaged in the synthesis of novel pharmaceutical agents or functional materials, unambiguous structural verification is paramount. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering a detailed "fingerprint" of a molecule's proton framework.[5][6] This guide will dissect the expected ¹H NMR spectrum of this compound, providing the rationale behind the chemical shifts, multiplicities, and integration values, thereby empowering researchers to confidently identify this compound and its derivatives.

Foundational Principles: Decoding the ¹H NMR Spectrum

A ¹H NMR spectrum provides three fundamental pieces of information that, when combined, reveal the molecular structure.[6][7]

-

Chemical Shift (δ): The position of a signal along the x-axis (measured in parts per million, ppm) indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at a lower chemical shift (upfield), while those in electron-poor environments are "deshielded" and appear at a higher chemical shift (downfield).[5] The primary reference standard is Tetramethylsilane (TMS), which is assigned a chemical shift of 0 ppm.[6]

-

Integration: The area under a signal is proportional to the number of protons it represents. By setting the integral of one signal to a known number of protons, the relative number of protons for all other signals can be determined.[5]

-

Multiplicity (Splitting): Spin-spin coupling between non-equivalent neighboring protons causes signals to split into multiple lines. The pattern of splitting, or multiplicity, reveals the number of adjacent protons. According to the basic n+1 rule, a signal for a proton with 'n' neighboring protons will be split into 'n+1' lines.[7]

Predicting the ¹H NMR Spectrum of this compound

To predict the spectrum of this compound, we must first analyze its structure and then consider the electronic influence of the N-acyl group in comparison to the parent indoline molecule.

Molecular Structure and Proton Environments

The structure contains eight protons in distinct chemical environments, which can be categorized into two regions: the aliphatic protons on the five-membered ring and the aromatic protons on the benzene ring.

Caption: Molecular structure of this compound with proton numbering.

Analysis of Expected Spectral Features

The introduction of the carbonyl chloride moiety at N-1 is the single most important factor determining the final spectrum. This group is strongly electron-withdrawing due to the electronegativity of both the oxygen and chlorine atoms, and its carbonyl function can exert anisotropic effects.[8] This leads to significant deshielding (downfield shifts) of nearby protons compared to unsubstituted indoline, which exhibits aliphatic signals around 3.00 and 3.64 ppm and aromatic signals between 6.61 and 7.08 ppm.[9]

Aliphatic Region (C2-H₂ and C3-H₂):

-

C2-H₂ Protons: These two protons are adjacent to the nitrogen atom, which now bears the highly electron-withdrawing acyl group. This will cause a substantial deshielding effect, shifting their resonance significantly downfield compared to indoline. They are adjacent to the two C3 protons, so their signal will appear as a triplet .

-

C3-H₂ Protons: These protons are beta to the nitrogen and will be less affected than the C2 protons, but still shifted downfield relative to indoline. They are adjacent to the two C2 protons, so their signal will also be a triplet .

Aromatic Region (C4-H, C5-H, C6-H, C7-H):

-

C7-H Proton: This proton is ortho to the nitrogen. The N-acylation significantly reduces the electron-donating character of the nitrogen into the aromatic ring. Furthermore, the anisotropic effect of the nearby carbonyl group will likely cause a strong deshielding effect. This proton is expected to be the most downfield of the aromatic signals and will appear as a doublet , being coupled only to C6-H.

-

C4-H, C5-H, C6-H Protons: These protons will form a more complex system. In unsubstituted indoline, they appear as a cluster of signals.[9] In the acylated derivative, we can expect this pattern to be shifted downfield.

-

C4-H: Coupled to C5-H, this proton will likely appear as a doublet .

-

C5-H: Coupled to both C4-H and C6-H, this signal should be a triplet (or more accurately, a doublet of doublets with similar coupling constants).

-

C6-H: Coupled to both C5-H and C7-H, this signal should also appear as a triplet (or doublet of doublets).

-

Summary of Predicted ¹H NMR Data

The following table summarizes the expected spectral data for this compound, acquired in a standard solvent like CDCl₃.

| Proton(s) | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| H3 | 2H | ~3.2 - 3.5 | Triplet (t) | Aliphatic, adjacent to CH₂ group. Shifted slightly downfield from indoline. |

| H2 | 2H | ~4.1 - 4.4 | Triplet (t) | Aliphatic, adjacent to N-acyl group. Strongly deshielded. |

| H5, H6 | 2H | ~7.1 - 7.4 | Multiplet (m) | Aromatic protons, shifted downfield due to N-acylation. |

| H4 | 1H | ~7.4 - 7.6 | Doublet (d) or Triplet (t) | Aromatic proton, deshielded. |

| H7 | 1H | ~8.1 - 8.3 | Doublet (d) | Aromatic proton ortho to N-acyl group. Most deshielded due to inductive and anisotropic effects. |

Experimental Protocol for Spectrum Acquisition

Adherence to a standardized protocol is crucial for obtaining a high-quality, reproducible ¹H NMR spectrum. This protocol is designed to be a self-validating system, where careful preparation and parameter selection minimize artifacts and ensure data integrity.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of dry this compound. Causality: Sufficient sample ensures a good signal-to-noise ratio without causing line broadening from oversaturation.

-

Transfer the sample to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent must be of high isotopic purity (>99.8%) to minimize residual solvent signals. Causality: Deuterated solvents are "invisible" in ¹H NMR, preventing the large solvent peak from obscuring sample signals.

-

Add 10-20 µL of a 1% Tetramethylsilane (TMS) solution in the same deuterated solvent to serve as an internal chemical shift reference (δ = 0.00 ppm).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup and Data Acquisition (Based on a 400 MHz Spectrometer):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. Causality: The lock system corrects for magnetic field drift, ensuring stable and accurate chemical shift measurements.

-

Shim the magnetic field to optimize its homogeneity across the sample. Causality: Proper shimming is critical for achieving sharp, symmetrical peaks and high resolution.

-

Set the sample temperature, typically to 298 K (25 °C).[10]

-

Set standard acquisition parameters:

-

Spectral Width: ~16 ppm (from -2 to 14 ppm) to ensure all signals are captured.

-

Pulse Angle: 30-45 degrees. Causality: A smaller pulse angle allows for a shorter relaxation delay, speeding up the experiment without significantly compromising signal intensity.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8 to 16 scans. Causality: Co-adding multiple scans improves the signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply Fourier transformation to convert the raw data (Free Induction Decay - FID) into the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply baseline correction to create a flat, horizontal baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals corresponding to the molecule.

-

Analyze the chemical shifts, integrations, and multiplicities to confirm the structure.

-

Experimental Workflow Diagram

Caption: Standard workflow for ¹H NMR analysis of this compound.

Conclusion: A Self-Validating Structural Fingerprint

The predicted ¹H NMR spectrum of this compound provides a unique and verifiable fingerprint. The presence of two distinct triplets in the aliphatic region (integrating to 2H each) confirms the saturated five-membered ring. The significant downfield shift of one of these triplets (~4.1-4.4 ppm) is a direct and reliable indicator of N-acylation. Concurrently, the characteristic pattern of four protons in the aromatic region, with one proton shifted significantly downfield (~8.1-8.3 ppm), validates the 1-substituted indoline core. The combination of these features—chemical shifts, integrations, and coupling patterns—creates a self-validating dataset that allows for the unambiguous confirmation of the target molecule's structure, providing researchers with the high degree of confidence required for advancing drug discovery and chemical synthesis programs.

References

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0000738). Retrieved from [Link]

-

Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94. Available at: [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

University of Calgary. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Indoline. Retrieved from [Link]

-

Biological Magnetic Resonance Data Bank. (n.d.). Indole at BMRB. Retrieved from [Link]

-

Bartolozzi, A., et al. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 20, 529-542. Available at: [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. Indoline - Wikipedia [en.wikipedia.org]

- 3. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]

- 5. acdlabs.com [acdlabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. Indoline(496-15-1) 1H NMR [m.chemicalbook.com]

- 10. bmse000097 Indole at BMRB [bmrb.io]

An In-Depth Technical Guide to the Crystal Structure Analysis of Indoline-1-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoline-1-carbonyl chloride is a key synthetic intermediate in medicinal chemistry, valued for its role in the construction of diverse bioactive molecules.[1][2] A definitive understanding of its three-dimensional structure is paramount for optimizing its use in drug design and development. Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for elucidating the precise atomic arrangement, conformational preferences, and intermolecular interactions of crystalline solids.[3][4][5] This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations for the crystal structure analysis of this compound, from synthesis and crystallization to data interpretation and application. By explaining the causality behind experimental choices, this document serves as a self-validating framework for researchers aiming to achieve high-quality crystallographic results.

Introduction: The Significance of this compound in a Structural Context

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with applications in oncology, infectious diseases, and inflammatory conditions.[1][2] this compound serves as a reactive handle, allowing for the facile introduction of the indoline moiety onto various molecular frameworks. The reactivity and orientation of the carbonyl chloride group are dictated by the molecule's conformation, which, in the solid state, is precisely defined by its crystal structure.

Determining this structure is not merely an academic exercise; it provides critical insights for:

-

Structure-Based Drug Design: A high-resolution crystal structure provides the exact geometry for computational modeling and docking studies, enabling the rational design of more potent and selective drug candidates.[3]

-

Understanding Reactivity: The conformation of the carbonyl chloride group relative to the indoline ring system influences its electrophilicity and steric accessibility, impacting reaction kinetics and product distribution.

-

Polymorph Screening: The solid-state packing of a molecule can lead to different crystalline forms (polymorphs) with varying physical properties, such as solubility and stability, which are critical factors in pharmaceutical development.

This guide will walk through the complete workflow for a comprehensive crystal structure analysis of the title compound, establishing a robust protocol for obtaining and interpreting these vital structural data.

Synthesis and Purification: The Foundation of High-Quality Crystals

The journey to a high-quality crystal structure begins with the synthesis of high-purity material. The presence of impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Synthetic Protocol

A standard and effective method for the synthesis of this compound is the reaction of indoline with a phosgene equivalent, such as triphosgene, in an inert aprotic solvent with a non-nucleophilic base to scavenge the HCl byproduct.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of indoline (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Inert Atmosphere: Purge the flask with dry nitrogen and maintain a positive pressure throughout the reaction.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.), to the solution and cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Dissolve triphosgene (0.4 eq.) in anhydrous DCM and add it dropwise to the stirred indoline solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate sequentially with cold dilute HCl, water, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

Purification Strategy

For crystallographic studies, a purity of >95% is recommended.[6] Due to the reactivity of the acyl chloride, chromatography on silica gel may lead to decomposition. Therefore, purification is best achieved by recrystallization or distillation.

-

Recrystallization: A non-polar solvent system, such as hexane/ethyl acetate, is a suitable choice. Dissolve the crude product in a minimal amount of the more soluble solvent (ethyl acetate) and add the less soluble solvent (hexane) dropwise until turbidity is observed. Gentle warming to redissolve, followed by slow cooling, should yield purified crystals.

-

Kugelrohr Distillation: For small quantities, short-path distillation under high vacuum can be an effective purification method for this relatively low molecular weight compound.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in a crystallographic analysis.[7] It is an empirical process that relies on achieving a state of slow supersaturation. Several techniques should be attempted in parallel to maximize the chances of success.

General Considerations

-

Solvent Selection: The ideal solvent is one in which the compound has moderate solubility. A solvent in which the compound is too soluble will not allow for precipitation, while a solvent in which it is insoluble will not allow for dissolution. A solubility screen with a range of solvents (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, acetonitrile) is the first step.

-

Purity: As emphasized, the starting material must be of high purity.[6]

-

Vessel: Use clean, smooth glass vials or tubes to minimize unwanted nucleation sites.

Key Crystallization Techniques

Experimental Protocol: Crystallization of this compound

-

Slow Evaporation:

-

Dissolve 5-10 mg of purified this compound in 0.5-1.0 mL of a suitable solvent (e.g., toluene, ethyl acetate, or a mixture like DCM/hexane) in a small vial.

-

Cover the vial with a cap containing a few needle holes to allow for slow solvent evaporation.

-

Store the vial in a vibration-free location at a constant temperature.

-

-

Vapor Diffusion (Liquid-Liquid):

-

In a small, open vial, dissolve 5-10 mg of the compound in 0.5 mL of a relatively low-boiling-point solvent in which it is soluble (e.g., DCM or acetone).

-

Place this vial inside a larger, sealed jar containing a few milliliters of a higher-boiling-point "anti-solvent" in which the compound is poorly soluble (e.g., hexane or pentane).

-

Over time, the anti-solvent vapor will diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent (e.g., acetonitrile) at an elevated temperature (e.g., 40-50 °C).

-

Ensure the solution is free of any undissolved solids by filtering it while hot.

-

Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C), depending on the solvent's freezing point.

-

The following diagram illustrates the workflow for selecting a suitable crystallization method.

Caption: Workflow for selecting a crystallization technique.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once suitable crystals are obtained, the process of determining the molecular structure via SCXRD can begin. This involves four main stages: data collection, structure solution, structure refinement, and validation.[3]

Data Collection

A single crystal, typically 0.1-0.3 mm in size, is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. To minimize thermal motion and potential radiation damage, data is almost always collected at low temperatures (e.g., 100 K) under a stream of cold nitrogen gas. The diffractometer rotates the crystal through a series of orientations, and a detector collects the diffraction pattern of X-rays scattered by the crystal's electron density.

Structure Solution and Refinement

The collected diffraction data (a set of reflections with corresponding intensities) is used to solve the "phase problem" and generate an initial electron density map. From this map, an initial model of the molecule can be built. This model is then refined against the experimental data using a least-squares algorithm. The quality of the final structure is assessed by several factors, most notably the R-factor (R1), which represents the agreement between the calculated and observed structure factors. A low R1 value (typically < 0.05 for small molecules) indicates a good fit.

The overall workflow of an SCXRD experiment is depicted below.

Caption: The single-crystal X-ray diffraction workflow.

Anticipated Crystal Structure of this compound

The indoline ring system is expected to be largely planar, though the saturated five-membered ring will adopt a slight envelope or twist conformation. The nitrogen atom (N1) will be trigonal planar due to its amide-like character, with the C1-N bond to the carbonyl group exhibiting some double-bond character.

Tabulated Crystallographic Parameters (Hypothetical)

The following table summarizes the expected crystallographic data and key geometric parameters for this compound.

| Parameter | Expected Value / Description |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) |

| Z (Molecules/Unit Cell) | 4 or 8 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| R-factor (R1) | < 0.05 |

| Bond Length: C=O | ~1.19 Å |

| Bond Length: C-Cl | ~1.78 Å |

| Bond Length: N1-C(carbonyl) | ~1.37 Å |

| Torsion Angle: C8-N1-C(carbonyl)-O | ~0° or ~180° (indicating planarity of the amide group) |

Intermolecular Interactions and Crystal Packing

In the absence of strong hydrogen bond donors, the crystal packing will likely be governed by weaker intermolecular forces such as dipole-dipole interactions and C-H···O or C-H···π interactions. The carbonyl oxygen is a competent hydrogen bond acceptor, and short contacts between it and aromatic or aliphatic C-H groups on neighboring molecules are expected. These interactions dictate the supramolecular assembly, influencing the material's bulk properties.

A possible packing motif is illustrated below, highlighting potential intermolecular contacts.

Caption: Key intermolecular forces governing crystal packing.

Conclusion: From Structure to Function

The crystal structure analysis of this compound provides the definitive, high-resolution three-dimensional map of this important synthetic building block. This structural information is not an end in itself but a critical starting point for deeper understanding and application in drug discovery. It validates molecular identity, reveals conformational preferences, and illuminates the subtle intermolecular forces that govern its solid-state behavior. By following the rigorous, self-validating protocols outlined in this guide, researchers can confidently generate the high-quality crystallographic data needed to accelerate the development of novel therapeutics and advance the field of medicinal chemistry.

References

-

PubChem. (n.d.). 1H-Indole-3-carbonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 1H-indole-2-carbonyl Chloride. Retrieved from [Link]

-

American Chemical Society. (2024). Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indole-6-carbonyl chloride. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

-

Beilstein Journals. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

-

American Chemical Society. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. Retrieved from [Link]

-

University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

-

Springer. (n.d.). Recycled Pb/C-catalyzed one-pot synthesis of 1-carbonyl-1H-indoles from 2-iodoanilines and calcium carbide. Retrieved from [Link]

-

American Chemical Society. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Development and Application of Indolines in Pharmaceuticals. Retrieved from [Link]

-

ICMAB. (n.d.). Crystallization of Small Molecules. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

ResearchGate. (2008). A convenient preparation of indoline. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molbank. Retrieved from [Link]

-

CRISMAT. (n.d.). Guide for crystallization. Retrieved from [Link]

-

Cardiff University. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of indoles from anilines and intermediates therein.

-

American Chemical Society. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society. Retrieved from [Link]

-

AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]

-

ScienceDaily. (2019). New reaction will make indoline scaffolds available for pharmaceutical development. Retrieved from [Link]

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. azolifesciences.com [azolifesciences.com]

- 6. unifr.ch [unifr.ch]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

A Technical Guide to the Solubility Profile of Indoline-1-carbonyl chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Solubility in Advancing Chemical Synthesis and Drug Discovery

Indoline-1-carbonyl chloride is a key reactive intermediate in the synthesis of a diverse array of bioactive molecules and pharmaceutical agents.[1] Its utility as a building block is fundamentally governed by its solubility in various organic solvents, which dictates reaction kinetics, purification strategies, and ultimately, the efficiency of synthetic routes. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a robust framework for its effective use in research and development.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules.[2] For this compound, its solubility profile is primarily influenced by its molecular structure, which features a bicyclic aromatic indoline core and a reactive carbonyl chloride group.

The indoline moiety, consisting of a benzene ring fused to a pyrrolidine ring, contributes to the molecule's overall nonpolar character, suggesting good solubility in nonpolar organic solvents.[3][4] The presence of the carbonyl chloride group, however, introduces polarity and the potential for dipole-dipole interactions, which can enhance solubility in more polar organic solvents.[5]

It is crucial to consider that this compound is reactive, particularly towards protic solvents such as alcohols and water, which can lead to solvolysis of the carbonyl chloride group. Therefore, solubility is best assessed in aprotic organic solvents.

Based on the structural characteristics and the solubility of similar compounds like 1H-indole-2-carbonyl chloride, a qualitative solubility profile in common organic solvents can be predicted.[5]

Predicted Solubility Profile of this compound

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane (DCM) | High | The polar C-Cl bonds in DCM can interact favorably with the polar carbonyl chloride group, while the overall nonpolar nature of the solvent accommodates the indoline ring.[5] |

| Chloroform | High | Similar to DCM, chloroform is a good solvent for many organic compounds with mixed polarity.[5] | |

| Ethers | Tetrahydrofuran (THF) | High | The ether oxygen in THF can act as a hydrogen bond acceptor (though not relevant for this aprotic solute) and its moderate polarity makes it a versatile solvent. |

| Diethyl ether | Moderate to High | Less polar than THF, but still expected to be a good solvent due to its ability to engage in dipole-dipole interactions.[3] | |

| Aromatic | Toluene | Moderate | The nonpolar aromatic ring of toluene will interact favorably with the indoline core. Solubility may be slightly lower than in more polar solvents. |

| Benzene | Moderate | Similar to toluene, benzene is a good solvent for nonpolar to moderately polar compounds.[4] | |

| Polar Aprotic | Dimethylformamide (DMF) | High | The high polarity of DMF makes it an excellent solvent for a wide range of organic compounds, including those with polar functional groups.[5][6] |

| Acetonitrile | Moderate | A polar aprotic solvent that can dissolve a variety of organic compounds. | |

| Hydrocarbons | Hexane | Low | As a nonpolar solvent, hexane is unlikely to effectively solvate the polar carbonyl chloride group, leading to poor solubility. |

| Cyclohexane | Low | Similar to hexane, its nonpolar nature makes it a poor solvent for this compound. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents of interest

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol

-

Preparation of the Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a precise volume of the desired anhydrous organic solvent to the vial.[7]

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours is recommended).[8] This ensures that the solvent is fully saturated with the solute.

-

-

Phase Separation:

-

After equilibration, centrifuge the vial at a moderate speed to pellet the undissolved solid.

-

Carefully withdraw the supernatant (the saturated solution) using a pipette.

-

-

Sample Clarification:

-

Filter the collected supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulate matter. This step is critical to prevent undissolved solute from artificially inflating the measured concentration.

-

-

Quantification by HPLC:

-

Prepare a series of accurate dilutions of the clarified saturated solution using the same organic solvent.

-

Analyze the diluted samples using a validated HPLC method. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

The concentration of the undiluted saturated solution represents the solubility of this compound in that solvent at the specified temperature.

-

Safety Considerations

-

This compound is a reactive and potentially hazardous compound. Always handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

-

The carbonyl chloride moiety is corrosive and can cause severe skin burns and eye damage.[9]

-

Consult the Safety Data Sheet (SDS) for this compound and the solvents used for detailed safety information.[10][11]

Conclusion

Understanding the solubility profile of this compound is paramount for its effective application in synthetic chemistry and drug development. This guide has provided a theoretical framework for predicting its solubility and a detailed, robust experimental protocol for its accurate determination. By applying these principles and methodologies, researchers can optimize reaction conditions, streamline purification processes, and ultimately accelerate the pace of innovation.

References

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Faculty of Science, Universiti Teknologi Malaysia. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. [Link]

-

Tradeindia. Mild Aromatic Odor, 99% Purity, Bicyclic Structure, Cas No: 496-15-1, Slightly Soluble In Water. [Link]

-

National Center for Biotechnology Information. Indole. [Link]

-

Beilstein Journals. Carbonylative synthesis and functionalization of indoles. [Link]

-

National Center for Biotechnology Information. 1H-Indole-3-carbonyl chloride. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

Wei, H., et al. Development and Application of Indolines in Pharmaceuticals. [Link]

-

Kushwaha, D. Synthesis and Chemistry of Indole. [Link]

-

GHC. Carbonyl Chloride SAFETY DATA SHEET. [Link]

-

MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

-

Organic Chemistry Portal. Synthesis of indoles. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. [Link]

-

MDPI. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. [Link]

-

ACS Publications. Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. [Link]

-

National Center for Biotechnology Information. 1H-indole-2-carbonyl Chloride. [Link]

-

University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Wikipedia. Indoline. [Link]

-

ACS Publications. Novel Conjugated Quinoline–Indoles Compromise Plasmodium falciparum Mitochondrial Function and Show Promising Antimalarial Activity. [Link]

-

MDPI. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. [Link]

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. CAS 496-15-1: Indoline | CymitQuimica [cymitquimica.com]

- 4. Indoline - C8H9N, Industrial Grade Aromatic Heterocyclic Organic Compound | Mild Aromatic Odor, 99% Purity, Bicyclic Structure, CAS No: 496-15-1, Slightly Soluble in Water - C8h9n, Industrial Grade Aromatic Heterocyclic Organic Compound | Mild Aromatic Odor, 99% Purity, Bicyclic Structure, Cas No: 496-15-1, Slightly Soluble In Water at Best Price in Mumbai | Solvchem [tradeindia.com]

- 5. Buy 1H-indole-2-carbonyl Chloride | 58881-45-1 [smolecule.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. youtube.com [youtube.com]

- 9. ghc.de [ghc.de]

- 10. clearsynth.com [clearsynth.com]

- 11. capotchem.cn [capotchem.cn]

An In-depth Technical Guide on the Stability and Storage of Indoline-1-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoline-1-carbonyl chloride is a valuable reagent in organic synthesis, prized for its ability to introduce the indoline carbonyl moiety into a wide range of molecules. However, its utility is intrinsically linked to its chemical stability. As an acyl chloride, it possesses a high degree of reactivity, which, while beneficial for synthetic transformations, also renders it susceptible to degradation under improper storage and handling conditions. This guide provides a comprehensive overview of the chemical principles governing the stability of this compound, details its primary degradation pathways, and offers field-proven protocols for its optimal storage and handling to ensure its integrity and maximize its synthetic efficacy.

Introduction: The Double-Edged Sword of Reactivity

This compound (C₉H₈ClNO) is a derivative of indoline, a bicyclic aromatic amine. The presence of the acyl chloride functional group (-COCl) makes the carbonyl carbon highly electrophilic and thus reactive towards a variety of nucleophiles. This reactivity is the cornerstone of its utility in the synthesis of amides, esters, and other acyl derivatives, which are often key intermediates in the development of pharmaceuticals and other bioactive compounds.

However, this high reactivity also presents a significant challenge. The compound is prone to degradation, primarily through hydrolysis, which can compromise the purity of the material, lead to inconsistent reaction outcomes, and generate corrosive byproducts. Understanding the factors that influence its stability is therefore paramount for any researcher utilizing this reagent.

The Chemistry of Instability: Primary Degradation Pathways

The principal mechanism of degradation for this compound, like all acyl chlorides, is nucleophilic acyl substitution.[1] The highly electrophilic carbonyl carbon is readily attacked by nucleophiles, leading to the displacement of the chloride ion.

Hydrolysis: The Primary Culprit

The most common and detrimental degradation pathway is hydrolysis, which occurs upon exposure to water. Even trace amounts of atmospheric moisture can initiate this process. The reaction is typically rapid and exothermic.[2]

Mechanism of Hydrolysis:

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate.

-

Elimination of Chloride: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling a chloride ion as a good leaving group.

-

Deprotonation: The resulting protonated carboxylic acid is deprotonated by another water molecule to yield indoline-1-carboxylic acid and a hydronium ion (which combines with the chloride ion to form hydrochloric acid).[3]

The net result is the conversion of the highly reactive acyl chloride to the significantly less reactive carboxylic acid, with the concomitant formation of corrosive hydrochloric acid gas.[3] This degradation not only consumes the desired reagent but can also catalyze further decomposition and corrode storage containers and equipment.

Caption: Hydrolysis pathway of this compound.

Other Potential Degradation Routes

While hydrolysis is the primary concern, other nucleophiles can also lead to degradation if present as impurities or introduced during handling:

-

Alcohols: Reaction with alcohols will form the corresponding ester. This is a common synthetic application but represents degradation if unintentional.

-

Amines: Contamination with primary or secondary amines will lead to the formation of amides.[1]

Recommended Storage Conditions: A Self-Validating System